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Introduction
The emergence of novel infectious diseases and the increasing threat of antimicrobial

resistance necessitate the development of rapid, sensitive, and specific diagnostic tools.

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-

associated (Cas) protein systems have revolutionized molecular biology and are now being

harnessed for diagnostic applications. Specifically, the RNA-guided RNase Cas13a from

Leptotrichia wadei (LwCas13a) has shown immense promise for the development of nucleic

acid-based diagnostics.[1][2][3][4]

Upon recognition of a target RNA sequence, guided by a CRISPR RNA (crRNA), LwCas13a

exhibits a unique "collateral cleavage" activity, where it non-specifically degrades surrounding

non-target RNA molecules.[1][4][5][6] This promiscuous RNase activity can be harnessed to

generate a detectable signal, forming the basis of highly sensitive diagnostic platforms like

SHERLOCK (Specific High-sensitivity Enzymatic Reporter Unlocking).[1][2][6] These assays

can detect attomolar concentrations of nucleic acids and can distinguish between closely

related viral strains with single-base specificity.[2][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing

LwCas13a for the detection of infectious disease pathogens.
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Principle of LwCas13a-Based Detection
The diagnostic workflow typically involves three main stages: sample preparation, target

amplification (optional but recommended for high sensitivity), and LwCas13a-mediated

detection.

Sample Preparation: Nucleic acids (RNA or DNA) are extracted from a patient sample (e.g.,

blood, saliva, nasopharyngeal swab).

Target Amplification: To enhance sensitivity, the target nucleic acid is amplified using an

isothermal amplification method such as Recombinase Polymerase Amplification (RPA) or

Loop-Mediated Isothermal Amplification (LAMP).[7][8] For DNA targets, a T7 RNA

polymerase promoter is incorporated into the primers to allow for subsequent transcription of

the amplified DNA into RNA.[1][2]

LwCas13a Detection: The amplified RNA target is then introduced to the LwCas13a-crRNA

complex. Binding of the target RNA activates the LwCas13a enzyme, triggering its collateral

RNase activity. This leads to the cleavage of a quenched fluorescent RNA reporter, resulting

in a measurable fluorescent signal.[9] Alternatively, a lateral flow-based readout can be used

for a visual result.[1][10]

Data Presentation
Table 1: Performance of LwCas13a-Based Diagnostic
Assays for Various Infectious Agents
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Pathogen
Target
Gene(s)

Amplifica
tion
Method

Limit of
Detection
(LOD)

Sensitivit
y

Specificit
y

Referenc
e

SARS-

CoV-2

S gene,

Orf1ab
RPA

10 copies/

µL
97% 100% [11][12]

SARS-

CoV-2

N gene, E

gene
RT-LAMP

10 copies/

µL
95-100% 100% [13]

Zika Virus

(ZIKV)
NS3 RPA

2 aM

(attomolar)

Not

specified

Single-

base

mismatch

distinction

[2][6]

Dengue

Virus

(DENV)

NS3 RPA
2 aM

(attomolar)

Not

specified

Single-

base

mismatch

distinction

[2][6]

African

Swine

Fever Virus

(ASFV)

p72 RAA
10 copies/

µL
100% 100% [14]

Salmonella

spp.

Not

specified
RPA

100 copies/

µL

Not

specified

Not

specified
[6]

Mycobacte

rium

tuberculosi

s

Not

specified

Not

specified

Not

specified
High High [6]

Bovine

Leukemia

Virus (BLV)

Not

specified
RAA

Not

specified

Not

specified
High [10]

Schistoso

ma

japonicum

cox1 RPA
Not

specified
100% 100% [15]
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Ebola Virus
Not

specified
RPA

Not

specified
100% 100% [16]

Lassa

Virus

Not

specified
RPA

Not

specified
100% 100% [16]

RAA: Recombinase-Aided Amplification

Table 2: Recommended Reagent Concentrations for
LwCas13a Detection Reaction

Reagent Optimized Concentration Reference

LwCas13a Protein 1 µmol/L (final) [17]

crRNA 0.5 µmol/L (final) [17]

RNA Reporter (e.g., RNase

Alert v2)
10 µmol/L (final) [17]

T7 RNA Polymerase 5 U/µL [1]

Murine RNase Inhibitor 40 U/µL [1]

rNTPs Varies by kit [1]

Experimental Protocols
Protocol 1: crRNA Design and Synthesis
Objective: To design and synthesize crRNAs specific to the target pathogen.

Principle: The crRNA contains a spacer sequence that is complementary to the target RNA,

guiding the LwCas13a enzyme to its specific target. Effective crRNA design is crucial for assay

specificity and efficiency.[6]

Guidelines for crRNA Design:

Spacer Length: Typically 28 nucleotides.[18] Shorter spacers (e.g., 16-20 nt) may increase

specificity.[9][19]
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Target Selection: Choose a conserved region of the pathogen's genome to ensure broad

strain coverage. Avoid regions with significant secondary structure.

Off-Target Analysis: Perform a BLAST search against related organisms and the human

genome to minimize off-target binding.

PFS: While Cas13a does not have a strict Protospacer Flanking Sequence (PFS)

requirement like some other Cas enzymes, certain nucleotide preferences at the flanking

regions can influence activity.

Materials:

DNA template oligo (containing T7 promoter, Cas13a direct repeat, and crRNA spacer)

T7 RNA polymerase

NTPs

RNase-free water

DNA/RNA purification kit

Procedure:

Design the crRNA spacer sequence complementary to your target RNA.

Order a DNA oligo with the following structure: 5' - T7 promoter - Direct Repeat - Spacer - 3'.

Perform in vitro transcription (IVT) using a T7 RNA polymerase kit according to the

manufacturer's instructions.

Purify the transcribed crRNA using a suitable RNA purification kit.

Quantify the crRNA concentration using a spectrophotometer (e.g., NanoDrop).

Store the purified crRNA at -80°C in RNase-free water.

Protocol 2: Isothermal Amplification (RPA)
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Objective: To amplify the target nucleic acid at a constant temperature.

Materials:

TwistAmp® Basic kit (TwistDx) or similar RPA kit

Forward and reverse primers (with T7 promoter on the forward primer for DNA targets)

Extracted nucleic acid sample

Nuclease-free water

Procedure:

Design RPA primers according to the manufacturer's guidelines. For RNA targets that will be

transcribed to DNA first, or for DNA targets, the forward primer should have a T7 promoter

sequence (5'-TAATACGACTCACTATAGGG-3') appended to its 5' end.

Prepare the RPA reaction mix on ice. In a 0.2 mL PCR tube, add:

29.5 µL Rehydration Buffer

X µL Extracted RNA/DNA template (e.g., 1-5 µL)

2.4 µL Forward Primer (10 µM)

2.4 µL Reverse Primer (10 µM)

Nuclease-free water to a final volume of 47.5 µL

Add the enzyme pellet from the RPA tube to the rehydration mix.

Add 2.5 µL of 280 mM Magnesium Acetate to the tube lid.

Close the tube and vortex briefly to mix the pellet and start the reaction.

Incubate the reaction at 37-42°C for 20-30 minutes.
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Protocol 3: LwCas13a Detection Assay
Objective: To detect the amplified target RNA using LwCas13a collateral cleavage activity.

Materials:

Purified LwCas13a protein

Purified crRNA

RNase Alert® Substrate (e.g., Thermo Fisher) or a custom fluorescent RNA reporter

Murine RNase Inhibitor

T7 RNA Polymerase (if starting from a DNA template)

rNTPs (if starting from a DNA template)

Nuclease Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 6 mM MgCl2, pH 7.3)[3]

RPA product from Protocol 2

384-well plate

Plate reader capable of fluorescence detection

Procedure:

Prepare the LwCas13a detection mix on ice. For a single 20 µL reaction, combine the

following:

2 µL Nuclease Assay Buffer (10x)

1 µL LwCas13a protein (e.g., 400 nM stock for a final concentration of 20 nM)

1 µL crRNA (e.g., 450 nM stock for a final concentration of 22.5 nM)

1 µL RNase Alert® Substrate (e.g., 2.5 µM stock for a final concentration of 125 nM)
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0.5 µL Murine RNase Inhibitor

1 µL T7 RNA Polymerase (if applicable)

1 µL rNTP mix (if applicable)

Nuclease-free water to 18 µL

Add 2 µL of the RPA product to the detection mix.

Incubate the reaction at 37°C for 10-30 minutes in a plate reader.

Measure fluorescence every 1-2 minutes. An increase in fluorescence over time indicates a

positive result.

Visualizations
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Caption: Signaling pathway of LwCas13a-based diagnostics.
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Experimental Workflow for LwCas13a Diagnostics

Readout Options

1. Sample Collection
(e.g., Swab, Blood, Saliva)

2. Nucleic Acid Extraction
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37-42°C, 20-30 min

5. LwCas13a Reaction
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Fluorescence Plate Reader Lateral Flow Strip
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Caption: General experimental workflow for LwCas13a diagnostics.
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Logical Relationship of Assay Components

Reaction Outcome Final Result

Target RNA Present LwCas13a Activation

Target RNA Absent No LwCas13a Activation
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Caption: Logical flow of the LwCas13a diagnostic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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